molecular formula C5H3ClN4S B3351925 6H-Purine-6-thione, 2-chloro-1,9-dihydro- CAS No. 40769-62-8

6H-Purine-6-thione, 2-chloro-1,9-dihydro-

Cat. No.: B3351925
CAS No.: 40769-62-8
M. Wt: 186.62 g/mol
InChI Key: GSXGTHOISSEFHK-UHFFFAOYSA-N
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Description

6H-Purine-6-thione, 2-chloro-1,9-dihydro-: is a chemical compound with the molecular formula C5H3ClN4S and a molecular weight of 186.62 g/mol . It is also known by its IUPAC name 2-chloro-3,7-dihydropurine-6-thione . This compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.

Chemical Reactions Analysis

6H-Purine-6-thione, 2-chloro-1,9-dihydro-: undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thione group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing products.

    Addition Reactions: The compound can undergo addition reactions with various reagents, forming new chemical bonds.

Common reagents and conditions used in these reactions include chlorinating agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6H-Purine-6-thione, 2-chloro-1,9-dihydro-: has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Purine-6-thione, 2-chloro-1,9-dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with DNA and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6H-Purine-6-thione, 2-chloro-1,9-dihydro-: can be compared with other similar compounds, such as:

    6-Thioguanine: A purine analog used in cancer treatment.

    2-Chloroadenine: Another purine derivative with potential biological activities.

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

The uniqueness of 6H-Purine-6-thione, 2-chloro-1,9-dihydro-

Properties

IUPAC Name

2-chloro-3,7-dihydropurine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXGTHOISSEFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961189
Record name 2-Chloro-9H-purine-6-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-62-8
Record name 6H-Purine-6-thione, 2-chloro-1,9-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC508455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-9H-purine-6-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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